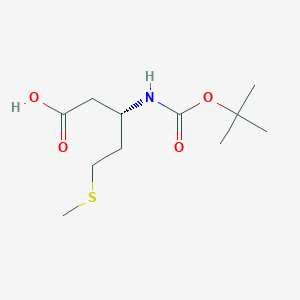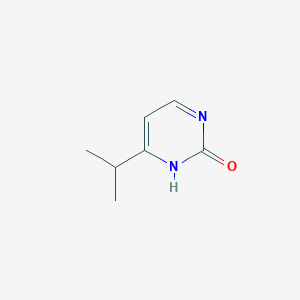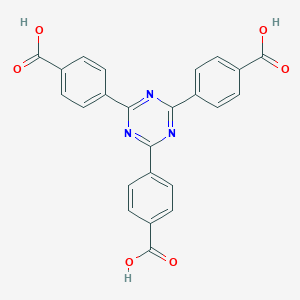![molecular formula C9H4OS2 B036881 Cyclopenta[2,1-b:3,4-b']dithiophen-4-one CAS No. 25796-77-4](/img/structure/B36881.png)
Cyclopenta[2,1-b:3,4-b']dithiophen-4-one
Vue d'ensemble
Description
Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is a chemical compound with the CAS Number: 25796-77-4 and a molecular weight of 194.28 . It is often used in the synthesis of hole transporting materials (HTMs) for perovskite solar cells .
Synthesis Analysis
The synthesis of Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one involves a three-step process. This includes a one-pot, regiospecific synthesis of bis (2-iodo-3-thienyl)methanol, its subsequent oxidation to the bis (2-iodo-3-thienyl) ketone, and finally, an Ullmann coupling to yield the title compound .Molecular Structure Analysis
The molecular structure of Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is characterized by a cyclopenta core with two thiophene rings attached . The compound has been used as the core in the design and synthesis of a promising hole transporting material (HTM), with triarylamines as terminal units .Chemical Reactions Analysis
Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one has been used in the synthesis of hole transporting materials for perovskite solar cells . It has also been alkylated in aqueous conditions, a process that was extended to successfully perform alkylation of 2,6-dibromo-4H-cyclopenta .Physical And Chemical Properties Analysis
Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is a yellow-red to deep yellow-red crystal or powder . It has been characterized by several electrochemical and spectroscopic techniques .Applications De Recherche Scientifique
Organic Solar Cells (OSCs)
The compound has been a significant building block in the development of high-performance electron donor/acceptor materials for OSCs. Its popularity peaked during the fullerene era and has seen a resurgence with the advent of low-cost nonfused-ring electron acceptors .
Organic Field-Effect Transistors (OFETs)
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene’s rigid coplanar structure promotes π−π intermolecular interactions, which are beneficial for OFETs. Its good electron-donating properties make it an attractive choice for organic electronics .
Perovskite Solar Cells
Spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene]-based materials have shown promise as dopant-free hole transport materials (HTMs) for perovskite solar cells. This could potentially replace the p-doped spiro-OMeTAD, leading to more cost-effective devices .
Electrochemical Supercapacitors
Poly(cyclopenta[2,1-b;3,4-b’]dithiophen-4-one) (PCDT) has been explored as an active electrode material in electrochemical supercapacitors. Its electrochemical and spectroscopic properties are being characterized for this application .
Photovoltaic Devices
The compound’s photoelectric properties are being leveraged in the design of photovoltaic devices. Its ability to act as an electron donor/acceptor makes it a versatile component in the construction of these devices .
Organic Electronics
Due to its favorable electronic properties, 4H-Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is being utilized in various organic electronic applications. Its structural isomers and synthesis progress are areas of ongoing research .
Synthesis of Low-Cost Electron Acceptors
The revival of CPDT-based materials is partly due to their role in the synthesis of low-cost electron acceptors for nonfullerene-based OSCs. This has implications for the affordability and scalability of solar cell production .
Material Science Research
The compound’s unique chemical structure is of interest in material science research, where it is used to study the properties of new synthetic materials with potential applications in various fields .
Mécanisme D'action
Target of Action
Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one (CPDT) is primarily used in the field of organic electronics, particularly in the construction of high-performance electron donor/acceptor materials . It has been popular in the fullerene era and has experienced a revival with the emergence of low-cost nonfused-ring electron acceptors (NFREAs) .
Mode of Action
CPDT interacts with its targets, the electron acceptors, to form a complex that facilitates the transfer of electrons. This electron transfer is crucial for the functioning of organic solar cells (OSCs), where CPDT acts as an electron donor .
Biochemical Pathways
The primary biochemical pathway involved in the action of CPDT is the electron transport chain. In this pathway, CPDT donates electrons to the acceptor molecules, initiating a series of redox reactions that ultimately generate electricity in OSCs .
Pharmacokinetics
CPDT exhibits excellent electroactivity, which is crucial for its role as an electron donor .
Result of Action
The result of CPDT’s action is the generation of electricity in OSCs. By donating electrons to acceptor molecules, CPDT facilitates the flow of electric current. This makes it a valuable component in the construction of high-performance OSCs .
Action Environment
The action of CPDT can be influenced by various environmental factors. For instance, the efficiency of electron transfer can be affected by the presence of other molecules in the system, the temperature, and the light intensity
Orientations Futures
Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one holds promise for the fabrication of cost-effective devices in the future, particularly in the field of perovskite solar cells . The efficient synthesis of the monomer and the polymer paves the way for future synthesis of soluble planar CPDTO homopolymers with alternating alkylated and non-alkylated CPDTO units .
Propriétés
IUPAC Name |
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4OS2/c10-7-5-1-3-11-8(5)9-6(7)2-4-12-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUHKXJUKKOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450429 | |
| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |
CAS RN |
25796-77-4 | |
| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key structural features of Cyclopenta[2,1-b:3,4-b']dithiophen-4-one and how do they influence its properties?
A1: Cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CPDT) is a fused aromatic compound incorporating a cyclopentadienone ring flanked by two thiophene rings. The ketone group on the central ring imparts electron-withdrawing properties, while the sulfur atoms in the thiophene rings contribute to its electron-donating capacity. This donor-acceptor structure is crucial for its low band gap, strong light absorption, and promising performance in organic electronics. [, , ]
Q2: What is the significance of the low band gap observed in CPDT and its derivatives?
A2: CPDT and its derivatives typically exhibit low band gaps, sometimes extending into the near-infrared (NIR) region. [, , ] This characteristic is highly desirable for applications like organic solar cells, as it allows for the absorption of a wider range of wavelengths from the solar spectrum, potentially leading to higher energy conversion efficiencies. [, ]
Q3: How does the structure of CPDT-based polymers affect their charge transport properties?
A3: Studies on CPDT-based polymers reveal that their charge transport properties are highly sensitive to their structure. For instance, polymers with long alkyl side chains on every other CPDT unit exhibit strong interchain interactions in solution, but the non-planar conformation of these side chains disrupts regular π-stacking, resulting in lower hole mobilities. [] Achieving long-range ordered π-stacking through controlled synthesis is crucial for enhancing charge transport and device performance.
Q4: What are the advantages of using CPDT as a building block for organic electronic materials?
A4: CPDT offers several advantages as a building block for organic electronic materials. Its rigid and planar structure facilitates strong intermolecular interactions, promoting efficient charge transport. [] Additionally, CPDT's electron-deficient nature allows for easy functionalization with various electron-donating groups, providing a platform for fine-tuning the electronic properties and achieving desirable energy levels for specific applications. [, , ]
Q5: How does the choice of end-capping groups impact the properties of CPDT-based A-D-A molecules?
A6: The selection of end-capping groups in A-D-A molecules based on the CPDT core significantly influences their electronic and optical properties. For example, using strong electron-withdrawing end-capping groups like 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (FIC) leads to lower HOMO/LUMO energy levels and reduced optical band gaps compared to weaker acceptors. [] This highlights the potential for tailoring the optoelectronic properties of CPDT-based materials through rational molecular design.
Q6: What are the limitations of CPDT-based materials in organic electronic devices?
A7: While CPDT-based materials hold significant promise, challenges remain. One limitation is the tendency of some CPDT polymers to degrade upon prolonged exposure to air, particularly in their electron-transporting state. [] Additionally, achieving efficient phase separation in blends with other materials, like PCBM, is crucial for optimal performance in organic solar cells. []
Q7: What research directions are being explored to overcome the limitations of CPDT-based materials?
A8: Current research focuses on addressing the limitations of CPDT-based materials. Strategies include developing new synthetic routes for improved stability [], incorporating bulky side chains to enhance solubility and processability [, ], and exploring new device architectures to optimize charge transport and minimize degradation. [] Additionally, computational studies are being employed to better understand the structure-property relationships of CPDT derivatives and guide the design of next-generation materials with enhanced performance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)



